(-)-alpha-Terpineol

Catalog No.
S532381
CAS No.
10482-56-1
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-alpha-Terpineol

CAS Number

10482-56-1

Product Name

(-)-alpha-Terpineol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3

InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)C(C)(C)O

Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL
Very soluble in benzene, acetone
Very soluble in alcohol, ether
In water, 7100 mg/L at 25 °C
slightly soluble in glycerol and water
1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Synonyms

1-alpha-terpineol, alpha-terpineol, alpha-terpineol, sodium salt, D-alpha-terpineol, DL-alpha-terpineol, p-menth-1-en-8-ol

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O

Isomeric SMILES

CC1=CC[C@H](CC1)C(C)(C)O

Description

The exact mass of the compound (-)-alpha-Terpineol is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. It belongs to the ontological category of alpha-terpineol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(-)-alpha-Terpineol, a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O, is one of the four isomeric forms of terpineol. It is characterized by its pleasant floral aroma reminiscent of lilac and is commonly found in essential oils derived from pine, cajuput, and other aromatic plants. The compound plays a significant role in the fragrance and flavor industries due to its appealing scent profile. The IUPAC name for (-)-alpha-terpineol is 2-(4-methyl-3-cyclohexenyl)-2-propanol, and it has a molecular weight of approximately 154.25 g/mol .

The mechanism of action for (-)-alpha-Terpineol's potential biological activities is still under investigation. Some studies suggest it might interact with cellular membranes or modulate specific signaling pathways, but more research is needed to fully understand these mechanisms [].

While generally considered safe in low concentrations, (-)-alpha-Terpineol can cause skin irritation and respiratory tract discomfort in high doses [].

  • Insect Repellent: Some studies suggest that alpha-Terpineol may have insect repellent properties []. However, further research is needed to determine the efficacy of (-)-alpha-Terpineol specifically and at what concentrations it might be effective.
  • Antimicrobial Activity: There is some evidence that alpha-Terpineol exhibits antimicrobial activity against certain bacteria and fungi []. More research is required to understand the mechanisms behind this activity and the potential applications of (-)-alpha-Terpineol as an antimicrobial agent.
, particularly oxidation processes. For instance, it reacts with hydroxyl radicals in the atmosphere, leading to products such as acetone and glyoxal . In aqueous environments, the oxidation can yield highly oxidized products that contribute to secondary organic aerosol formation . The interaction with ozone also produces several oxidation products that vary depending on environmental conditions, such as temperature and humidity .

Key Reactions:

  • Oxidation with Hydroxyl Radicals: Produces acetone and glyoxal.
  • Reaction with Ozone: Yields various oxygenated organic compounds.

(-)-alpha-Terpineol exhibits several biological activities, including antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. Additionally, it has been noted for its anti-inflammatory effects and potential use in treating respiratory conditions due to its ability to act as a bronchodilator .

There are multiple methods for synthesizing (-)-alpha-terpineol:

  • From Alpha-Pinene: The most common method involves hydrating alpha-pinene in the presence of sulfuric acid.
  • From Limonene: Another method utilizes limonene, which undergoes Markovnikov addition with trifluoroacetic acid to form a trifluoroacetate intermediate that is hydrolyzed to yield alpha-terpineol .

(-)-alpha-Terpineol has diverse applications across various industries:

  • Fragrance Industry: Used in perfumes and cosmetics due to its pleasant aroma.
  • Food Industry: Employed as a flavoring agent.
  • Pharmaceuticals: Investigated for potential therapeutic effects, including anti-inflammatory properties.
  • Cleaning Products: Utilized for its antimicrobial properties in household cleaning formulations .

Research into the interactions of (-)-alpha-terpineol with environmental factors reveals significant implications for air quality and health. For instance, studies have demonstrated that its reactions with ozone can lead to the formation of secondary organic aerosols, which may affect respiratory health when inhaled . Furthermore, the compound's volatility and reactivity with hydroxyl radicals highlight its role in atmospheric chemistry.

(-)-alpha-Terpineol shares structural similarities with other terpenoids but possesses unique properties that distinguish it:

CompoundStructure TypeKey Properties
Beta-TerpineolIsomeric TerpenoidMore floral scent; used in fragrances
Gamma-TerpineolIsomeric TerpenoidSlightly different aroma; used in cosmetics
Terpinen-4-olIsomeric TerpenoidAntimicrobial properties; used in cleaning products
LimoneneMonoterpeneCitrus aroma; widely used as a flavoring agent

Uniqueness of (-)-alpha-Terpineol:

  • Distinct floral aroma compared to other terpenoids.
  • Notable antimicrobial and anti-inflammatory properties.
  • Specific reactivity patterns in atmospheric chemistry.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid; Liquid, Other Solid
Liquid
White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]
Liquid; [Sigma-Aldrich MSDS]
colourless, viscous liquid with a lilac-like odou

Color/Form

Colorless solid
Pure alpha-isomer is white, crystalline powde

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

218-221 °C

Heavy Atom Count

11

Taste

Lime (distilled)
Peach, floral (lilac) flavor
Sweet, lime taste

Density

0.935 at 20 °C/20 °C
0.930-0.936

LogP

2.98 (LogP)

Odor

Floral, lilac

Odor Threshold

Aroma threshold values: Detection: 280-350 ppb

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

35-40 °C
Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21334LVV8W

Related CAS

68540-43-2 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1538 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1538 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1535 of 1538 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.04 [mmHg]
0.03 [mmHg]
VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/
0.0423 mm Hg at 24 °C

Pictograms

Irritant

Irritant

Other CAS

10482-56-1

Absorption Distribution and Excretion

... After iv injection of 0.1 mL/kg, death due to massive pulmonary edema occurred within minutes. In this animal blood and tissue levels of alpha-terpineol of between 150 and 300 ppm were observed. After smaller doses of pine oil (0.033 mL/kg), horses survived until euthanized up to 48 hr later. Blood levels of alpha-terpineol became undetectable in one of these animals after 2 hr, and no tissue levels were detected at postmortem....

Metabolism Metabolites

The metabolic fate of alpha-terpineol administered orally to male albino-rats was investigated, and its effects on the liver microsomal cytochrome-P-450 system were studied. For metabolic studies, alpha-terpineol was given once daily for 20 days at a dose of 600mg/kg bw; cytochrome-P-450 studies involved dosing for up to 9 days. ...The neutral fraction isolated showed the presence of one major (alpha-terpineol) and two minor compounds. One of the minor compounds was identified as p-menthane-1,2,8-triol. Further study revealed the presence of the methyl esters of oleuropeic-acid and dihydrooleuropeic-acid. Allylic oxidation of C-1 methyl esters appeared to be the major metabolic pathway. It was considered likely that the allylic methyl group at C-7 was oxidized prior to the reduction of the 1,2-double bond. Administration of alpha-terpineol increased the levels of liver microsomal cytochrome-P-450 by 72, 104, 90, 54, and 52% after 1, 2, 3, 6, and 9 days of dosing, respectively. A moderate incr was noted in the levels of liver microsomal NADPH-cytochrome-c-reductase during the first 3 days of repeated dosing. No significant effect was noted on cytochrome-b5 and NADH-cytochrome-c-reductase. The authors conclude that the allylic methyl oxidation of alpha-terpineol is the major route for its metabolic transformation in the rat. The reduction of the endocyclic double bond was specifically noted in the formation of dihydrooleuropeic-acid from oleuropeic-acid.
Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.
Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.
In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.
Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

(L)-alpha-Terpineol; 10482-56-1

Wikipedia

Terpineol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

A common industrial method of alpha-terpineol synthesis consists of the hydration of alpha-pinene or turpentine oil with aqueous mineral acids to give crystalline cis-terpin hydrate (mp 117 °C), followed by partial dehydration to alpha-terpineol. Suitable catalysts are weak acids or acid-activated silica gel.
Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.
Extraction of essential oils, fractional distillation of pine oils, wood processing industry.
By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/
For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE
Terpineol: ACTIVE
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE
Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: alpha-terpineol; Matrix: water; Detection Limit: 10 ug/L.
Using GC/MS, alpha-terpineol was identified as an effluent chemical.
The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After iv pine oil injection, alpha-terpineol recovered from equine tissues by extraction into heptane & GC detection, using either FID or pentafluoropropionic anhydride derivatization & ECD.
After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
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